7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
7-Cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS: 896299-69-7) is a xanthine derivative with a molecular formula of C27H29FN6O2 and a molecular weight of 488.6 g/mol . Its structure features a cinnamyl group (a styryl derivative) at position 7, a methyl group at positions 1 and 3, and a 4-methylpiperidinylmethyl substituent at position 6. This compound belongs to a class of purine-2,6-diones that are pharmacologically significant due to their structural similarity to caffeine and theophylline, which are known for modulating adenosine receptors and phosphodiesterase enzymes. The 4-methylpiperidinylmethyl group at position 8 introduces steric and electronic modifications that may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-17-11-14-27(15-12-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)13-7-10-18-8-5-4-6-9-18/h4-10,17H,11-16H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMIUUYTVZNDSH-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is prepared through alkylation or acylation reactions.
Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and an appropriate catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: 797028-10-5)
8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (Compound 34)
- Structure : Incorporates a cyclopropanecarbonyl-piperidinyloxy group at position 7.
- This compound demonstrated inhibitory activity against aldehyde dehydrogenase (ALDH) with an IC50 of 15 nM, suggesting the acylated piperidine group enhances target engagement .
- Molecular Weight : 452.5 g/mol (C24H29N5O4) .
Substituent Variations at Position 7
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(3-morpholinopropylamino)-1H-purine-2,6(3H,7H)-dione
- Structure: Features a 4-fluorobenzyl group at position 7 and a morpholinopropylamino group at position 8.
- Impact : The fluorine atom enhances metabolic stability via reduced cytochrome P450-mediated oxidation. The morpholine group introduces a polar oxygen atom, which may improve aqueous solubility .
- Molecular Weight : 444.53 g/mol (C21H27FN6O3) .
7-(But-2-ynyl)-8-(3-aminopiperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin)
- Structure : A butynyl group at position 7 and a quinazolinylmethyl substituent at position 1.
- Impact : This antidiabetic drug (a DPP-4 inhibitor) highlights the importance of the position 7 substituent in pharmacokinetics. The butynyl group confers resistance to enzymatic degradation, while the quinazoline moiety enhances target specificity .
Comparative Analysis of Pharmacological Profiles
Key Observations :
Position 8 Modifications :
- Piperidine/piperazine derivatives influence solubility and target selectivity. Piperazinyl groups (e.g., in ) reduce CNS activity compared to piperidinyl analogs, as seen in caffeine derivatives where similar substitutions abolished central effects but retained peripheral analgesia .
- Acylation (e.g., cyclopropanecarbonyl in ) enhances lipophilicity and enzyme inhibition.
Position 7 Modifications :
Biological Activity
7-Cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine with significant pharmacological potential. This compound has garnered attention due to its complex structure and diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.518 g/mol. The structure includes a purine core modified with various alkyl and aryl substituents, which contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.518 g/mol |
| Key Functional Groups | Cinnamyl group, piperidine moiety |
The primary mechanism of action for this compound involves the inhibition of Janus kinase 3 (JAK3). This inhibition modulates signaling pathways critical for immune response regulation and cell proliferation. Research indicates that similar compounds can reduce inflammatory responses by blocking JAK-mediated signaling pathways, suggesting potential applications in autoimmune diseases and certain cancers.
Pharmacological Effects
- Antiarrhythmic Activity : The compound exhibits strong prophylactic antiarrhythmic activity.
- Adrenergic Receptor Affinity : It shows weak affinity for alpha-1 and alpha-2 adrenergic receptors, indicating potential cardiovascular effects.
- Anti-inflammatory Properties : By inhibiting JAK3, it may reduce inflammation and provide therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar purine derivatives, emphasizing their role in modulating immune responses and cell signaling.
Notable Findings
- Study on JAK Inhibition : A study demonstrated that compounds with structural similarities to this compound effectively inhibited JAK3, leading to decreased inflammatory cytokine production in vitro.
Applications in Medicinal Chemistry
The compound's unique structure suggests various applications in drug development:
Q & A
Q. Q1: What are the common synthetic routes for synthesizing 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, and how are intermediates validated?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituents like the 4-methylpiperidinyl group can be introduced using alkylation or Mitsunobu reactions. Key intermediates (e.g., purine-dione scaffolds) are validated using FTIR (e.g., carbonyl peaks at 1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 169, 149) . Reaction progress is monitored via TLC or HPLC, with purity confirmed by elemental analysis.
Q. Q2: Which spectroscopic techniques are critical for characterizing structural modifications in this compound?
Answer:
- FTIR : Identifies functional groups (e.g., C=O stretching at 1697 cm⁻¹, C-Cl at 744 cm⁻¹ in analogs) .
- NMR : ¹H and ¹³C NMR resolve substitutions (e.g., cinnamyl proton signals at δ 6.5–7.5 ppm, piperidinyl methyl at δ 1.2–1.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Synthesis Optimization
Q. Q3: How can reaction conditions be optimized to improve yields in the alkylation of the 8-position with 4-methylpiperidine?
Answer:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as seen in aryl halide analogs .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Temperature control : Stepwise heating (e.g., 25°C to 75°C) minimizes side reactions .
- Purification : Flash chromatography (silica/alumina) or recrystallization improves purity .
Q. Q4: What strategies mitigate regioselectivity challenges during cinnamyl group introduction?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., 3-methyl) to direct substitution to the 7-position .
- Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol (e.g., 30 min at 120°C) .
Biological Activity and Assay Design
Q. Q5: How is the biological activity of this compound evaluated in enzymatic assays?
Answer:
- Target selection : Prioritize kinases or phosphodiesterases due to purine-dione scaffolds’ known inhibition profiles .
- Assay design : Use fluorescence polarization (FP) or ELISA for IC₅₀ determination. For example, ATP-competitive assays monitor kinase inhibition .
- Controls : Include theophylline or caffeine as reference inhibitors .
Q. Q6: What in vitro models are suitable for assessing cellular permeability and toxicity?
Answer:
- Caco-2 cells : Measure apical-to-basolateral transport for permeability .
- MTT assay : Quantify cytotoxicity in HEK-293 or HepG2 cells .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Interpretation and Contradictions
Q. Q7: How should researchers resolve discrepancies between computational docking predictions and experimental IC₅₀ values?
Answer:
- Re-docking : Verify force field parameters (e.g., AMBER vs. CHARMM) and hydration effects .
- Experimental replicates : Conduct dose-response curves in triplicate to confirm reproducibility .
- Structural analogs : Compare with compounds sharing the 8-((4-methylpiperidin-1-yl)methyl) group to identify steric or electronic mismatches .
Q. Q8: Why might FTIR spectra show unexpected peaks, and how are they addressed?
Answer:
- Impurities : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., cinnamyl chloride) produce extra peaks. Address via repeated wash steps or column chromatography .
- Degradation : Hydrolysis of the piperidinyl methyl group under acidic conditions generates byproducts. Stabilize with inert atmospheres (N₂/Ar) during synthesis .
Advanced Analytical and Computational Methods
Q. Q9: What computational tools predict the compound’s binding affinity to adenosine receptors?
Answer:
Q. Q10: How can HPLC-MS/MS methods be optimized for quantifying trace impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
